4,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile 4,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 948012-24-6
VCID: VC13345991
InChI: InChI=1S/C10H9NO4/c1-12-7-3-6(4-11)8(13-2)10-9(7)14-5-15-10/h3H,5H2,1-2H3
SMILES: COC1=C2C(=C(C(=C1)C#N)OC)OCO2
Molecular Formula: C10H9NO4
Molecular Weight: 207.18 g/mol

4,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile

CAS No.: 948012-24-6

Cat. No.: VC13345991

Molecular Formula: C10H9NO4

Molecular Weight: 207.18 g/mol

* For research use only. Not for human or veterinary use.

4,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile - 948012-24-6

Specification

CAS No. 948012-24-6
Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
IUPAC Name 4,7-dimethoxy-1,3-benzodioxole-5-carbonitrile
Standard InChI InChI=1S/C10H9NO4/c1-12-7-3-6(4-11)8(13-2)10-9(7)14-5-15-10/h3H,5H2,1-2H3
Standard InChI Key USZUVPNYVSWLNE-UHFFFAOYSA-N
SMILES COC1=C2C(=C(C(=C1)C#N)OC)OCO2
Canonical SMILES COC1=C2C(=C(C(=C1)C#N)OC)OCO2

Introduction

Structural Characteristics and Nomenclature

The benzodioxole scaffold consists of a benzene ring fused to a 1,3-dioxole ring, creating a bicyclic system with oxygen atoms at positions 1 and 3. In 4,7-dimethoxy-1,3-benzodioxole-5-carbonitrile, methoxy (-OCH₃) groups occupy positions 4 and 7, while a nitrile group (-C≡N) is attached to position 5. This substitution pattern distinguishes it from closely related compounds, such as:

  • 4,7-Dimethoxy-1,3-benzodioxole-5-carbaldehyde (CAS 17055-09-3), which features an aldehyde (-CHO) group at position 5 .

  • 4,7-Dimethoxy-5-methyl-1,3-benzodioxole (CAS 165816-66-0), which contains a methyl (-CH₃) group at position 5 .

The nitrile group’s electron-withdrawing nature may influence the compound’s reactivity, solubility, and biological interactions compared to its aldehyde or methyl analogs.

Hypothetical Synthesis Pathways

While no direct synthetic routes for 4,7-dimethoxy-1,3-benzodioxole-5-carbonitrile are documented, its preparation could be inferred from methods used for analogous compounds:

Oxidation of Primary Amines

If a 5-aminomethyl derivative were available, oxidation with reagents like IBX (2-iodoxybenzoic acid) could yield the nitrile [hypothetical].

Physicochemical Properties (Predicted)

Using computational tools and analog data, key properties can be estimated:

PropertyPredicted ValueBasis for Estimation
Molecular FormulaC₁₀H₇NO₄Derived from structural analogs
Molecular Weight205.17 g/molCalculated from formula
LogP (Partition Coefficient)~1.5Compared to LogP = 1.24 for carbaldehyde
Water SolubilityLowNitriles generally hydrophobic

Challenges and Research Opportunities

  • Synthetic Complexity: Introducing a nitrile group at position 5 may require specialized reagents or protecting group strategies to avoid side reactions.

  • Biological Screening: Prioritize assays for cytotoxicity, kinase inhibition, and anti-inflammatory activity based on analog data .

  • Structural Optimization: Explore substituent effects at position 5 (e.g., alkyl chains, halogens) to refine potency and selectivity.

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